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Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B2441418 Get Quote

An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile (CAS Number: 94805-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of 2-Hydroxyisonicotinonitrile, a

heterocyclic compound of significant interest in medicinal chemistry and drug development. We

will delve into its chemical identity, physicochemical properties, synthesis strategies, and its

emerging applications as a versatile building block in the creation of novel therapeutic agents.

This document synthesizes current knowledge, offering field-proven insights and detailed

protocols to empower researchers in their scientific endeavors.

Introduction: The Chemical Identity and
Significance of 2-Hydroxyisonicotinonitrile
2-Hydroxyisonicotinonitrile, also known by its synonyms 2-oxo-1,2-dihydropyridine-4-

carbonitrile and 4-cyano-2-pyridone, is a pyridinone derivative characterized by a nitrile group

at the C4 position and a hydroxyl group at the C2 position.[1] This unique arrangement of

functional groups imparts a distinct reactivity profile, making it a valuable intermediate in

organic synthesis. The pyridinone core is a privileged scaffold in medicinal chemistry, found in

numerous natural products and synthetic compounds with a wide range of biological activities.
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[2] The presence of the nitrile group offers a handle for diverse chemical transformations,

further expanding its synthetic utility.

The compound exists in tautomeric equilibrium between the pyridinone and hydroxypyridine

forms, a common feature of 2- and 4-hydroxypyridines. This tautomerism can influence its

reactivity and interaction with biological targets.

Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount

for its safe handling and effective use in experimental settings.

Key Physicochemical Properties
Property Value Source

CAS Number 94805-51-3 [1][3][4][5][6]

Molecular Formula C₆H₄N₂O [1][3][4][5]

Molecular Weight 120.11 g/mol [1][3][4][5]

Melting Point 285-288°C [3]

Appearance Off-white to light yellow powder [6]

Purity
≥95% - 98% (typical

commercial grades)
[4][5]

IUPAC Name
2-oxo-1H-pyridine-4-

carbonitrile
[1]

Safety and Handling
2-Hydroxyisonicotinonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory

irritation.[1]

Precautionary Measures:
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Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[3]

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If

swallowed, seek immediate medical attention. In case of inhalation, move the person to fresh

air.

Storage: Store in a cool, dry, and well-ventilated place.

Synthesis and Reactivity
The synthesis of 2-Hydroxyisonicotinonitrile and its derivatives often involves

multicomponent reactions, highlighting the efficiency of modern synthetic strategies.

General Synthesis Route
A common and efficient method for synthesizing the 2-oxonicotinonitrile core involves a one-pot

condensation reaction.[2][7] This typically includes the reaction of an active methylene

compound like ethyl cyanoacetate or malononitrile with a 1,3-dicarbonyl compound or its

equivalent in the presence of a base and an ammonium source.[2][7]

// Nodes A [label="Ethyl Cyanoacetate\n+ Aldehyde/Ketone", fillcolor="#F1F3F4",

fontcolor="#202124"]; B [label="Ammonium Acetate\n(Ammonia Source)", fillcolor="#F1F3F4",

fontcolor="#202124"]; C [label="One-Pot Condensation\n(Refluxing Ethanol)",

fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="2-Oxonicotinonitrile Core",

fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; E

[label="Purification\n(Crystallization/Chromatography)", fillcolor="#FBBC05",

fontcolor="#202124"]; F [label="2-Hydroxyisonicotinonitrile\nDerivative", fillcolor="#EA4335",

fontcolor="#FFFFFF", shape=octagon];

// Edges A -> C; B -> C; C -> D [label="Cyclization &\nAromatization"]; D -> E; E -> F; } DOT

Caption: Generalized workflow for the synthesis of 2-oxonicotinonitrile derivatives.

Key Reactivity Insights
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The reactivity of 2-Hydroxyisonicotinonitrile is governed by its functional groups:

Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a

carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.

The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine

ring.

Pyridinone Ring: The nitrogen atom in the ring can be alkylated or glycosylated, a key step in

the synthesis of nucleoside analogues.[2] The oxo group can also undergo O-alkylation

under certain conditions.[2]

Tautomerism: The keto-enol tautomerism between the 2-pyridone and 2-hydroxypyridine

forms can dictate the regioselectivity of its reactions.

Applications in Drug Discovery and Development
The 2-pyridinone motif is a cornerstone in medicinal chemistry, and 2-
Hydroxyisonicotinonitrile serves as a valuable starting material for compounds with diverse

therapeutic potential.[2]

As a Scaffold for Biologically Active Molecules
Derivatives of 2-oxonicotinonitrile have demonstrated a broad spectrum of biological activities,

including:

Antiviral Agents: Nucleoside analogues derived from 2-oxonicotinonitriles have shown

promising activity against viruses such as SARS-CoV and influenza A (H5N1).[2]

Antimicrobial Agents: Certain derivatives have exhibited activity against Gram-positive

bacteria, such as Bacillus subtilis.[2]

Enzyme Inhibitors: The pyridine ring system can interact with the active sites of various

enzymes, making it a target for the design of specific inhibitors.

The development of new drugs often relies on the creation of libraries of related compounds to

screen for biological activity.[8][9] 2-Hydroxyisonicotinonitrile is an ideal starting point for

generating such libraries due to its facile derivatization at multiple positions.
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Experimental Protocol: Synthesis of a 2-
Oxonicotinonitrile Derivative
This protocol is a representative example of the synthesis of a diaryl-substituted 2-

oxonicotinonitrile, adapted from published procedures.[2]

Objective: To synthesize a 4,6-diaryl-2-oxonicotinonitrile derivative.

Materials:

Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

Aromatic ketone (e.g., 2-acetylpyridine)

Ethyl cyanoacetate

Ammonium acetate

Ethanol

Procedure:

To a round-bottom flask, add equimolar amounts of the aromatic aldehyde, aromatic ketone,

and ethyl cyanoacetate in ethanol.

Add a molar excess of ammonium acetate to the mixture.

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will often precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol to remove any unreacted starting materials.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol

and water) to obtain the pure 2-oxonicotinonitrile derivative.
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Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR spectroscopy).

Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization and quantification

of 2-Hydroxyisonicotinonitrile and its derivatives.

Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing

the purity of 2-Hydroxyisonicotinonitrile and for monitoring the progress of reactions

involving this compound.[10] A typical method would employ a C18 reversed-phase column

with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile

or methanol, with UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation

power of HPLC with the sensitive and selective detection of mass spectrometry.[10][11] This

technique is invaluable for identifying reaction byproducts and for pharmacokinetic studies of

drug candidates derived from 2-Hydroxyisonicotinonitrile.[11]

Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the

structural elucidation of 2-Hydroxyisonicotinonitrile and its derivatives, providing detailed

information about the chemical environment of each atom.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups

present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.

Mass Spectrometry (MS): MS provides information about the molecular weight and

fragmentation pattern of the compound, confirming its identity.

Conclusion and Future Perspectives
2-Hydroxyisonicotinonitrile is a molecule of considerable interest to the scientific community,

particularly those involved in drug discovery and development. Its versatile reactivity and the

established biological importance of the 2-pyridinone scaffold make it a valuable building block
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for the synthesis of novel therapeutic agents. Future research will likely focus on expanding the

library of derivatives, exploring new synthetic methodologies, and conducting in-depth

biological evaluations to unlock the full therapeutic potential of this promising heterocyclic

compound. The continued investigation into its properties and applications will undoubtedly

contribute to the advancement of medicinal chemistry and the development of new treatments

for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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